molecular formula C18H18ClN5O2 B2914505 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951900-05-3

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2914505
CAS No.: 951900-05-3
M. Wt: 371.83
InChI Key: HPXBNZPBHJZYRM-UHFFFAOYSA-N
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Description

5-Amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 4-ethoxyphenyl group at position 1, and a carboxamide moiety linked to a 4-chlorobenzyl group at position 2. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functionalization of the carboxamide group .

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXBNZPBHJZYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class of heterocyclic compounds. Its structural complexity and diverse functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C23H23ClN6O3C_{23}H_{23}ClN_{6}O_{3} with a molecular weight of approximately 466.93 g/mol. The compound’s structure features a triazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC23H23ClN6O3
Molecular Weight466.93 g/mol
CAS Number1251568-73-6

Synthesis

The synthesis of this compound typically involves multicomponent reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Various reaction conditions including temperature and solvent choice (e.g., DMF or DMSO) are optimized to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. The presence of specific substituents on the triazole ring can enhance cytotoxic effects against cancer cell lines. For example, one study reported that triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases. In vitro assays have revealed that certain derivatives possess competitive inhibition characteristics with inhibition constants ranging from 0.03 to 0.1 mM.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Anticancer Evaluation : A series of experiments assessed the compound's cytotoxicity against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, showcasing its potential as an anticancer agent.
  • Enzyme Inhibition : Molecular docking studies were performed to elucidate the binding interactions between the compound and AChE. The results indicated strong hydrogen bonding with key residues in the active site, supporting its role as an effective inhibitor.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, which has been extensively studied for its bioactivity. Below is a detailed comparison with structurally similar analogs:

Key Findings:

Substituent Impact on Bioactivity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to analogs with 4-fluorophenyl (e.g., 6q) due to reduced electronegativity and increased lipophilicity . Amino Group at Position 5: Compounds with the 5-amino substitution (e.g., target compound, CAI) exhibit enhanced binding to enzymatic targets, such as macrophage migration inhibitory factor (MIF) or B-Raf kinase, compared to non-amino analogs . Chlorobenzyl vs. Fluorobenzyl: The 4-chlorobenzyl group in the target compound may improve cellular uptake over 4-fluorobenzyl analogs (e.g., compound in ) due to increased hydrophobicity .

Synthetic Pathways :

  • Most analogs are synthesized via CuAAC, but post-functionalization varies. For example, 6q uses a general procedure for amide coupling , while CAI involves phase I metabolism to generate active metabolites like 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid .

Crystallographic and Structural Insights: Analogs like ZIPSEY (CCDC refcode) and LELHOB exhibit distinct intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize their crystal lattices, which may influence solubility and bioavailability .

Pharmacological and Mechanistic Differences

  • Anticancer Activity : The target compound’s 4-ethoxyphenyl group may target β-catenin/Wnt signaling pathways similarly to triazole-based inhibitors in , whereas CAI acts via calcium influx modulation .
  • Antiproliferative Potency: The 5-amino-1-(4-methylphenyl) analog in showed GP = -27.30% against SNB-75 cells, suggesting that substituents on the aryl group (e.g., ethoxy vs. methyl) modulate potency.
  • Metabolic Stability: CAI’s benzophenone metabolite (M1) lacks bioactivity, highlighting the importance of the intact triazole-carboxamide scaffold .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

  • Synthesis Challenges : Multi-step reactions often lead to low yields due to competing side reactions (e.g., regioselectivity in triazole formation). The 4-chlorobenzyl and 4-ethoxyphenyl groups may introduce steric hindrance during coupling steps .
  • Solutions :

  • Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve triazole ring formation efficiency .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts.
  • Employ HPLC or flash chromatography for purification, validated by 1^1H NMR and LC-MS .

Q. How can researchers optimize the aqueous solubility of this compound for in vitro assays?

  • Limitation : Low water solubility (common in triazole derivatives) hinders bioavailability and in vitro testing .
  • Methodological Approaches :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in buffer systems.
  • Synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters) to the carboxamide moiety .
  • Characterize solubility via shake-flask method with UV-Vis quantification .

Q. What preliminary assays are recommended to evaluate its enzyme inhibition potential?

  • Target Selection : Prioritize enzymes with structural similarity to those inhibited by analogous triazoles (e.g., carbonic anhydrase, histone deacetylases) .
  • Assay Design :

  • Use fluorescence-based enzymatic assays (e.g., Fluorescein Diacetate hydrolysis for esterase activity).
  • Validate inhibition kinetics via Lineweaver-Burk plots to determine KiK_i values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact its structure-activity relationships (SAR)?

  • Methodology :

  • Synthesize analogs with variations in the chlorobenzyl or ethoxyphenyl groups.
  • Compare IC50_{50} values across analogs using enzyme-specific assays (e.g., HDAC inhibition assays) .
    • Key Findings :
  • Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets.
  • Ethoxy groups improve metabolic stability but may reduce solubility .

Q. What computational strategies are effective in predicting binding modes with target enzymes?

  • Approaches :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (PDB ID: 1XXX).
  • Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding stability .
    • Validation : Cross-reference computational data with mutagenesis studies (e.g., alanine scanning) .

Q. How can researchers resolve discrepancies between in vitro and cellular activity data?

  • Potential Causes : Poor cell permeability, off-target effects, or metabolic instability.
  • Solutions :

  • Measure cellular uptake via LC-MS/MS.
  • Use CRISPR-engineered cell lines to knockout putative off-target enzymes .

Contradictions and Validation

  • Solubility vs. Bioactivity : While the parent compound shows low solubility, fluorinated analogs exhibit better bioavailability but reduced target affinity .
  • Enzyme Specificity : Contradictory reports on HDAC inhibition highlight the need for isoform-specific assays and orthogonal validation (e.g., Western blot for acetylation levels) .

Future Directions

  • Develop biotinylated probes for target identification via pull-down assays.
  • Explore co-crystallization with target enzymes to resolve binding ambiguities .

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